Orantinib's Mechanism of Action in Angiogenesis: A Technical Guide
Orantinib's Mechanism of Action in Angiogenesis: A Technical Guide
Introduction: Targeting the Vascular Engine of Tumors
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in both normal physiological functions and pathological conditions.[1][2][3][4] In the context of oncology, the "angiogenic switch" is a critical step in tumor progression, enabling tumors to grow beyond a few millimeters by securing a dedicated blood supply for nutrients and oxygen.[5][6] This neovasculature also provides a route for metastatic dissemination.[1][7] Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer therapy.[5][7][8] Orantinib (formerly known as SU6668 or TSU-68) is a potent, orally bioavailable small molecule inhibitor that targets key receptor tyrosine kinases (RTKs) driving this process.[9][10][11] This guide provides an in-depth technical overview of the mechanism of action of Orantinib in angiogenesis, intended for researchers, scientists, and drug development professionals.
The Molecular Landscape of Angiogenesis: Key Signaling Hubs
Tumor angiogenesis is orchestrated by a complex interplay of pro-angiogenic factors secreted by tumor cells and stromal cells.[1] These factors bind to their cognate receptors on endothelial cells, triggering a cascade of intracellular signaling events that lead to endothelial cell proliferation, migration, and tube formation.[12][13] Among the most critical pathways are those mediated by:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR/Flk-1): The primary receptor for VEGF-A, VEGFR2 activation is a pivotal step in initiating angiogenesis.[13][14] Its stimulation leads to downstream signaling through pathways such as PLCγ-PKC-Raf-MEK-MAPK, promoting endothelial cell proliferation.[13]
-
Platelet-Derived Growth Factor Receptor (PDGFR): PDGFR signaling is crucial for the recruitment of pericytes and smooth muscle cells, which stabilize newly formed blood vessels.[1][15]
-
Fibroblast Growth Factor Receptor (FGFR): The FGF/FGFR axis is involved in endothelial cell proliferation and differentiation.[1][9]
-
c-Kit (Stem Cell Factor Receptor): While primarily known for its role in hematopoiesis, c-Kit is also expressed on some endothelial cells and can contribute to angiogenesis.[9][16]
Orantinib's Multi-Targeted Approach to Anti-Angiogenesis
Orantinib exerts its anti-angiogenic effects by competitively inhibiting the ATP-binding sites of multiple RTKs, thereby blocking their autophosphorylation and subsequent downstream signaling.[1][9][16] This multi-targeted approach provides a comprehensive blockade of the key drivers of tumor angiogenesis.[17]
Core Mechanism: Competitive ATP Inhibition
Biochemical kinetic studies have demonstrated that Orantinib acts as a competitive inhibitor with respect to ATP for the kinase domains of its target receptors.[10] Its oxindole core mimics the adenine structure of ATP, allowing it to bind to the ATP-binding pocket of the kinase domain and prevent the transfer of a phosphate group to tyrosine residues.[10] This inhibition of trans- and autophosphorylation is the foundational step in its mechanism of action.[9][16]
Primary Targets and Inhibitory Potency
Orantinib exhibits potent inhibitory activity against a select panel of RTKs critical for angiogenesis.
| Target Kinase | Inhibition Parameter | Value | Reference(s) |
| PDGFRβ | Ki | 8 nM | [16][17] |
| PDGFRβ | IC50 | 0.06 µM | |
| VEGFR2 (Flk-1/KDR) | Ki | 2.1 µM | [17] |
| VEGFR2 (Flk-1/KDR) | IC50 | 2.43 µM | |
| FGFR1 | Ki | 1.2 µM | [17] |
| FGFR1 | IC50 | 3.04 µM | |
| c-Kit | IC50 | 0.1 - 1 µM | [16] |
Table 1: Inhibitory potency of Orantinib against key angiogenic receptor tyrosine kinases.
Notably, Orantinib shows high potency against PDGFRβ, while also effectively inhibiting VEGFR2 and FGFR1.[15][16] It displays minimal activity against other RTKs such as EGFR, IGF-1R, Met, and Src, highlighting its selectivity.[15][16]
Downstream Signaling Blockade
By inhibiting the phosphorylation of VEGFR2, PDGFRβ, and FGFR1, Orantinib effectively shuts down the downstream signaling cascades that promote various aspects of the angiogenic process.
Figure 1: Orantinib's Competitive Inhibition of RTK Signaling. This diagram illustrates how Orantinib competes with ATP to block the phosphorylation of VEGFR2, PDGFRβ, and FGFR1, thereby inhibiting downstream signaling pathways that drive angiogenesis.
The inhibition of these pathways leads to several key cellular effects:
-
Inhibition of Endothelial Cell Proliferation: Orantinib has been shown to inhibit VEGF-driven and FGF-driven mitogenesis of Human Umbilical Vein Endothelial Cells (HUVECs) with IC50 values of 0.34 µM and 9.6 µM, respectively.[16][18]
-
Induction of Apoptosis: Orantinib can induce apoptosis in vascular endothelial cells and tumor cells, contributing to the regression of established tumors.[1]
-
Suppression of Tumor Angiogenesis in vivo: In preclinical xenograft models, Orantinib has demonstrated significant anti-tumor activity across a broad range of tumor types.[1][16] It has been shown to suppress tumor angiogenesis, decrease average vessel permeability, and reduce the fractional plasma volume in tumors.[16][17]
Experimental Validation of Orantinib's Anti-Angiogenic Activity
The anti-angiogenic properties of Orantinib have been extensively characterized using a variety of in vitro and in vivo assays.
In Vitro Angiogenesis Assays
In vitro assays are crucial for the initial screening and mechanistic characterization of anti-angiogenic compounds.[2][19][20]
1. Endothelial Cell Proliferation Assay
This assay quantifies the effect of a compound on the proliferation of endothelial cells, a fundamental step in angiogenesis.
-
Principle: Endothelial cells, typically HUVECs, are cultured in the presence of a pro-angiogenic stimulus (e.g., VEGF) and varying concentrations of the test compound. Cell proliferation is measured using methods like MTT assay, BrdU incorporation, or direct cell counting.
-
Protocol Outline:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Treat the cells with a pro-angiogenic factor (e.g., 50 ng/mL VEGF) and a serial dilution of Orantinib or vehicle control.
-
Incubate for 48-72 hours.
-
Assess cell viability/proliferation using a preferred method (e.g., add MTT reagent and measure absorbance at 570 nm).
-
Calculate the IC50 value, which is the concentration of Orantinib that inhibits cell proliferation by 50%.
-
2. Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of a compound to inhibit the directional migration of endothelial cells, another critical component of angiogenesis.
-
Principle: A "wound" or scratch is created in a confluent monolayer of endothelial cells. The ability of the cells to migrate and close the wound is monitored over time in the presence or absence of the test compound.
-
Protocol Outline:
-
Grow HUVECs to a confluent monolayer in a 6-well plate.
-
Create a linear scratch in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add a low-serum medium containing a pro-angiogenic stimulus and varying concentrations of Orantinib or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 8, 16, 24 hours).
-
Quantify the rate of wound closure by measuring the change in the wound area over time.
-
3. Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix.[19][21]
-
Principle: Endothelial cells are plated on a layer of Matrigel® or a similar extracellular matrix. In the presence of pro-angiogenic factors, they will differentiate and form a network of tube-like structures. The effect of an inhibitor on this process is quantified.[21]
-
Protocol Outline:
-
Coat the wells of a 96-well plate with Matrigel® and allow it to solidify at 37°C.
-
Resuspend HUVECs in a low-serum medium containing a pro-angiogenic stimulus and varying concentrations of Orantinib or vehicle control.
-
Seed the cells onto the Matrigel®-coated wells.
-
Incubate for 6-18 hours.
-
Visualize and capture images of the tube network using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
-
Figure 2: Workflow for In Vitro Evaluation of Orantinib's Anti-Angiogenic Activity. This diagram outlines the key in vitro assays used to characterize the anti-angiogenic effects of Orantinib.
In Vivo Angiogenesis Models
In vivo models are essential for evaluating the efficacy of anti-angiogenic agents in a more physiologically relevant context.[3][4]
1. Tumor Xenograft Model
This is a widely used model to assess the anti-tumor and anti-angiogenic effects of a drug candidate.
-
Principle: Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth and angiogenesis are monitored.[2]
-
Protocol Outline:
-
Inject a suspension of human tumor cells (e.g., HT29 colon carcinoma) subcutaneously into the flank of athymic nude mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, Orantinib at various doses).
-
Administer Orantinib orally on a daily schedule.[22]
-
Measure tumor volume regularly using calipers.
-
At the end of the study, excise the tumors for further analysis.
-
Assess tumor angiogenesis by immunohistochemical staining of tumor sections for endothelial cell markers (e.g., CD31) to determine microvessel density.
-
2. Matrigel® Plug Assay
This assay provides a direct in vivo assessment of angiogenesis.
-
Principle: Matrigel®, mixed with a pro-angiogenic factor and the test compound, is injected subcutaneously into mice. The Matrigel® solidifies, and the extent of blood vessel infiltration into the plug is quantified.
-
Protocol Outline:
-
Mix liquid Matrigel® on ice with a pro-angiogenic factor (e.g., bFGF or VEGF) and varying concentrations of Orantinib or vehicle control.
-
Inject the mixture subcutaneously into the flank of mice.
-
After a defined period (e.g., 7-14 days), excise the Matrigel® plugs.
-
Quantify the amount of angiogenesis by measuring the hemoglobin content of the plug (as an indicator of red blood cell infiltration) or by histological analysis of vessel formation.
-
Conclusion: A Multi-pronged Attack on Tumor Vasculature
Orantinib's mechanism of action in angiogenesis is characterized by its potent, multi-targeted inhibition of key receptor tyrosine kinases, including VEGFR2, PDGFRβ, and FGFR1. By competitively blocking the ATP-binding sites of these receptors, Orantinib effectively abrogates the downstream signaling pathways that drive endothelial cell proliferation, migration, and survival. This comprehensive blockade of pro-angiogenic signaling, validated through a suite of in vitro and in vivo assays, translates into the suppression of tumor angiogenesis and the induction of tumor regression. The in-depth understanding of Orantinib's molecular interactions and its effects on the tumor microenvironment provides a strong rationale for its clinical development as an anti-cancer agent.
References
-
PubMed. SU6668, a Multitargeted Angiogenesis Inhibitor. [Link]
-
National Cancer Institute. Definition of orantinib - NCI Drug Dictionary. [Link]
-
PubMed. Tyrosine kinase inhibitor SU6668 inhibits peritoneal dissemination of gastric cancer via suppression of tumor angiogenesis. [Link]
-
AACR Journals. SU6668 Is a Potent Antiangiogenic and Antitumor Agent That Induces Regression of Established Tumors. [Link]
-
PubChem. Orantinib. [Link]
-
Adooq Bioscience. PDGFR inhibitors. [Link]
-
Patsnap Synapse. Orantinib. [Link]
-
MDPI. In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology. [Link]
-
PubMed Central. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. [Link]
-
NIH. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. [Link]
-
MDPI. Robust and Scalable Angiogenesis Assay of Perfused 3D Human iPSC-Derived Endothelium for Anti-Angiogenic Drug Screening. [Link]
-
NIH. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene-driven non-small-cell lung cancers. [Link]
-
ibidi. Angiogenesis Assays. [Link]
-
Amsbio. In Vitro Angiogenesis Assays. [Link]
-
Journal of Hematology & Oncology. Recent advances on anti-angiogenesis receptor tyrosine kinase inhibitors in cancer therapy. [Link]
-
Targeted Oncology. Novel Angiogenesis Inhibitor Shows Preliminary Evidence of Activity. [Link]
-
PubMed Central. Current methods for assaying angiogenesis in vitro and in vivo. [Link]
-
PubMed. In vivo models of angiogenesis. [Link]
-
NIH. In vivo models of angiogenesis. [Link]
-
NIH. Current and emerging anti-angiogenic therapies in gastrointestinal and hepatobiliary cancers. [Link]
-
CancerNetwork. Targeting Angiogenesis in Solid Tumors. [Link]
-
NIH. Imatinib inhibits VEGF-independent angiogenesis by targeting neuropilin 1–dependent ABL1 activation in endothelial cells. [Link]
-
NIH. Clinical Trials of Antiangiogenesis Therapy on Gastric Cancer. [Link]
-
Broad Institute. Inhibition of Tumor VEGFR2 Induces Serine 897 EphA2-Dependent Tumor Cell Invasion and Metastasis in NSCLC. [Link]
Sources
- 1. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo models of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on anti-angiogenesis receptor tyrosine kinase inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current and emerging anti-angiogenic therapies in gastrointestinal and hepatobiliary cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Trials of Antiangiogenesis Therapy on Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Facebook [cancer.gov]
- 10. medkoo.com [medkoo.com]
- 11. Orantinib | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene‐driven non‐small‐cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. amsbio.com [amsbio.com]
- 21. ibidi.com [ibidi.com]
- 22. (Z)-Orantinib ((Z)-SU6668) | VEGFR | 210644-62-5 | Invivochem [invivochem.com]
